molecular formula C34H31N5O3 B3718309 N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3718309
M. Wt: 557.6 g/mol
InChI Key: PNOPGMNAASPQLN-MCPIUHAISA-N
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Description

N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an indole ring, a diazenyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process. The initial step often includes the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the diazenyl group via diazotization and coupling reactions. The final step involves the condensation of the intermediate with benzamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, such as temperature and pressure, and the employment of catalysts to accelerate the reaction rates. Solvent selection and purification techniques are also crucial to ensure the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The pathways involved may include the PI3K/AKT pathway and the MAPK pathway, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar compounds to N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide include:

    N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]acetamide: Similar structure with an acetamide group instead of benzamide.

    N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzoate: Contains a benzoate ester group instead of benzamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N5O3/c1-38(2)27-19-17-25(18-20-27)23-29(35-32(40)26-13-7-4-8-14-26)33(41)37-36-31-28-15-9-10-16-30(28)39(34(31)42)22-21-24-11-5-3-6-12-24/h3-20,23,42H,21-22H2,1-2H3,(H,35,40)/b29-23+,37-36?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOPGMNAASPQLN-MCPIUHAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O)/NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-1-[4-(dimethylamino)phenyl]-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide

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